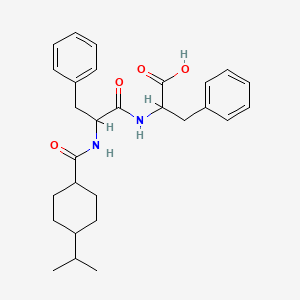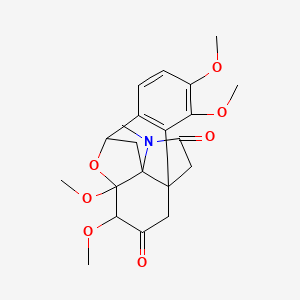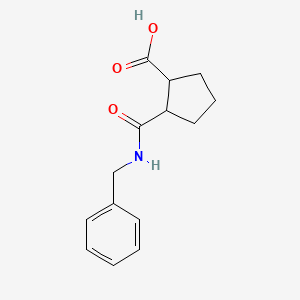
D-PhenylalanylNateglinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-PhenylalanylNateglinide is a synthetic compound that combines the properties of D-phenylalanine and nateglinide. D-phenylalanine is an enantiomer of phenylalanine, an essential amino acid, while nateglinide is an oral hypoglycemic agent used to manage type 2 diabetes. The combination of these two compounds aims to leverage their individual benefits, potentially offering unique therapeutic advantages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-PhenylalanylNateglinide involves several steps, starting with the preparation of D-phenylalanine. One efficient method for producing enantiopure D-phenylalanine is through asymmetric resolution using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This process ensures high optical purity and yield.
Nateglinide can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The final step involves coupling D-phenylalanine with nateglinide under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: D-PhenylalanylNateglinide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
D-PhenylalanylNateglinide has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in managing diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of D-PhenylalanylNateglinide involves its interaction with specific molecular targets and pathways. Nateglinide primarily acts by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels . D-phenylalanine may enhance this effect by modulating neurotransmitter levels, potentially improving metabolic control and reducing pain through the inhibition of endorphin-degrading enzymes .
Comparaison Avec Des Composés Similaires
L-Phenylalanine: An enantiomer of phenylalanine with different biological effects.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine.
Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action to nateglinide.
Uniqueness: D-PhenylalanylNateglinide is unique due to its combined properties, potentially offering enhanced therapeutic benefits compared to its individual components. Its dual action on insulin secretion and neurotransmitter modulation sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C28H36N2O4 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
3-phenyl-2-[[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34) |
Clé InChI |
XMXSUTQQSCOJBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)

![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
